Product packaging for Molybdenum phosphide(Cat. No.:CAS No. 12163-69-8)

Molybdenum phosphide

Cat. No.: B1676696
CAS No.: 12163-69-8
M. Wt: 126.9 g/mol
InChI Key: RMMXOEQCANLDNH-UHFFFAOYSA-N
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Description

Significance of Molybdenum Phosphide (B1233454) in Advanced Materials Science

Molybdenum phosphides are significant in advanced materials science primarily due to their remarkable catalytic activity, particularly in electrochemical reactions like the hydrogen evolution reaction (HER) and carbon dioxide reduction (CO₂ reduction). americanelements.comheegermaterials.com The urgent need for cost-effective and efficient alternatives to noble metal catalysts, such as platinum-based materials, for clean energy technologies has propelled molybdenum phosphides to the forefront of research. bohrium.comfindaphd.comscirp.orgresearchgate.net Their unique electronic structures, high electrical conductivity, and notable chemical stability contribute to their effectiveness as electrocatalysts. heegermaterials.comfindaphd.comresearchgate.netontosight.ai Beyond catalysis, molybdenum phosphides are also being explored for applications in energy storage devices, such as lithium-ion batteries, and in electronics. ontosight.ai The ability to tune their properties through synthesis methods and structural modifications further enhances their significance in the development of next-generation materials. findaphd.comwits.ac.za

Historical Development and Current Research Trajectories of Molybdenum Phosphide

The study of molybdenum phosphides has evolved from fundamental investigations into their synthesis and basic properties to extensive research focused on optimizing their performance for specific applications. Historically, synthesis methods like solid-state reactions were employed to produce molybdenum phosphides. ontosight.airsc.org More recently, research has focused on developing controlled synthesis techniques, such as solution-phase reactions followed by annealing, one-step phosphatization, and electrochemical methods, to achieve desired morphologies and crystal structures. bohrium.comontosight.aiwits.ac.za Colloidal synthesis, for instance, allows for control over particle size, morphology, and crystallinity, which are crucial for tailoring catalytic activity. wits.ac.za

Current research trajectories are heavily focused on enhancing the catalytic efficiency and stability of molybdenum phosphides, particularly for water splitting (HER and oxygen evolution reaction - OER). bohrium.comfindaphd.commdpi.com Strategies include the fabrication of heterostructures by combining molybdenum phosphides with other catalytic materials (e.g., CoP, NiP, MoS₂), heteroatom doping (such as nitrogen doping), creating hybrid structures with carbon materials, and defect engineering. bohrium.comfindaphd.comfrontiersin.orgrsc.org Theoretical studies, particularly using density functional theory (DFT), play a vital role in understanding the electronic properties, identifying active sites, and predicting catalytic performance, thereby guiding experimental efforts. bohrium.comarxiv.orgresearchgate.netosti.govchinesechemsoc.org Research is also exploring their potential in other catalytic processes like hydrodesulfurization (HDS) and hydrodenitrogenation (HDN). ontosight.ai

Scope and Strategic Objectives of this compound Investigations

The scope of this compound investigations is broad, encompassing fundamental materials science, chemistry, and engineering disciplines. Strategic objectives include:

Developing scalable and energy-efficient synthesis routes to produce molybdenum phosphides with controlled composition, structure, and morphology. bohrium.comwits.ac.za

Gaining a deeper understanding of the structure-property relationships to rationally design this compound-based materials with tailored performance for specific applications. wits.ac.za

Enhancing the catalytic activity, selectivity, and long-term stability of molybdenum phosphides for electrochemical reactions, aiming to match or exceed the performance of noble metal catalysts. bohrium.comfindaphd.comscirp.orgresearchgate.net

Exploring new applications for molybdenum phosphides in areas such as energy storage, electronics, and other catalytic processes. ontosight.ai

Integrating experimental studies with advanced theoretical calculations (e.g., DFT) to provide fundamental insights into reaction mechanisms and material properties. bohrium.comarxiv.orgosti.gov

Addressing challenges related to the fabrication of molybdenum phosphides with desired crystal facets and evaluating their performance under various operating conditions. bohrium.com

These objectives aim to unlock the full potential of molybdenum phosphides as versatile and high-performance materials for addressing critical technological demands in areas like sustainable energy and chemical synthesis.

Detailed Research Findings and Data

Research has provided significant insights into the properties and performance of various molybdenum phosphides.

Crystal Structure and Properties:

Molybdenum phosphides exist in various stoichiometries and crystal structures. For instance, MoP typically forms black crystals with a hexagonal crystal system and P6m2 space group. wikipedia.orgmatweb.com It has a high melting point, estimated to be around 1600°C, contributing to its thermal stability. ontosight.ai Mo₃P forms grey crystals with a tetragonal crystal system and I4 space group and is known to exhibit superconductivity at 7 K. wikipedia.org

Compound NameChemical FormulaAppearanceCrystal SystemSpace GroupMelting Point (°C)
This compoundMoPBlack crystalsHexagonalP6m2~1600 ontosight.ai
Trithis compoundMo₃PGrey crystalsTetragonalI4Not specified in snippets

Catalytic Performance (Hydrogen Evolution Reaction):

Molybdenum phosphides, particularly MoP and Mo₃P, have shown promising electrocatalytic activity for the HER in both acidic and alkaline media. scirp.orgscispace.comresearchgate.net Their performance is often evaluated by parameters such as overpotential (the extra voltage required to drive the reaction at a certain current density), Tafel slope (indicating the reaction mechanism), and exchange current density. bohrium.com

Studies have demonstrated that the degree of phosphorization can influence catalytic activity. For example, MoP has shown better performance compared to Mo₃P and metallic Mo in some HER studies. scispace.com The active sites for HER in molybdenum phosphides are often attributed to phosphorus atoms, which can optimize hydrogen binding energy. bohrium.comosti.govscispace.com

Specific research findings highlight the catalytic performance:

MoP flakes synthesized by a specific method showed overpotentials of 155 mV in acidic solution and 184 mV in basic solution to achieve a current density of 20 mA∙cm⁻². scirp.org

Amorphous MoP nanoparticles exhibited low overpotentials of -90 mV and -105 mV at current densities of -10 and -20 mA cm⁻², respectively, in acidic media, demonstrating stability over extended testing. acs.org

Trithis compound (Mo₃P) nanoparticles have shown an onset potential as low as 21 mV and a high hydrogen formation rate and exchange current density, performing comparably to platinum in some aspects. osti.gov

Catalyst MaterialApplicationElectrolyteCurrent Density (mA/cm²)Overpotential (mV)Tafel Slope (mV/dec)Reference
MoP flakesHERAcidic20155Not specified scirp.org
MoP flakesHERBasic20184Not specified scirp.org
Amorphous MoP NPsHERAcidic10-90Not specified acs.org
Amorphous MoP NPsHERAcidic20-105Not specified acs.org
Mo₃P nanoparticlesHERNot specifiedNot specifiedOnset: 21Not specified osti.gov

Electrochemical Energy Storage:

Molybdenum phosphides have been investigated as potential electrode materials for energy storage devices. MoP has been explored as an anode material for lithium-ion batteries, showing promise due to its high capacity and cycling stability. ontosight.ai The volume changes during the charge-discharge process in alkali metal ion batteries remain a challenge for transition metal phosphides, including those of molybdenum. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula MoP2 B1676696 Molybdenum phosphide CAS No. 12163-69-8

Properties

IUPAC Name

phosphanylidynemolybdenum
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Mo.P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWVZPDSWLOFKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

P#[Mo]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

MoP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12163-69-8
Record name Molybdenum phosphide (MoP)
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Record name Molybdenum phosphide (MoP)
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Record name Molybdenum phosphide (MoP)
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Synthetic Methodologies for Molybdenum Phosphide Architectures

High-Temperature Solid-State Reaction Pathways

High-temperature solid-state reactions are common methods for synthesizing molybdenum phosphides, typically involving the direct reaction of solid precursors at elevated temperatures. These methods often result in highly crystalline materials, though they can sometimes lead to sintering and lower surface areas. oup.com

Conventional Sintering Techniques

Conventional sintering techniques involve heating a mixture of molybdenum and phosphorus precursors to high temperatures in a controlled atmosphere. This method relies on solid-state diffusion to form the desired phosphide (B1233454) phase. While straightforward and suitable for bulk production, it can result in materials with relatively low surface areas due to particle growth and aggregation at high temperatures. oup.comnih.gov

One approach involves the reduction of a molybdenum phosphate (B84403) precursor. For instance, a single-phase MoP with a moderate surface area was prepared using temperature-programmed reduction of an amorphous phosphate precursor. oup.com Another synthesis route for molybdenum phosphide involves dissolving ammonium (B1175870) molybdate (B1676688) and hypophosphorous acid in water, followed by drying and calcination at 500 °C for 6 hours. acs.org The precursor is then reduced at 650 °C for 6 hours in a stream of H₂ to obtain MoP. acs.org This method yielded a MoP sample with peaks identified by XRD at specific 2θ values corresponding to various MoP planes, and an average crystallite size of 26 ± 3 nm. acs.org

Temperature-Programmed Reduction Strategies

Temperature-programmed reduction (TPR) is a widely used technique for synthesizing metal phosphides, including MoP. This method involves heating a precursor (often a mixture of molybdenum and phosphorus compounds) under a reducing atmosphere, typically hydrogen, with a controlled temperature ramp. oup.comnsf.gov TPR allows for better control over the reaction pathway and can influence the resulting material's properties, such as crystallinity and surface area. oup.com

Unsupported monometallic phosphides like MoP and Mo₃P have been synthesized through a TPR method using ammonium molybdate and ammonium dihydrogen phosphate as precursors, along with citric acid. nsf.gov The process involves dissolving the precursors, drying, calcining at 550 °C for 6 hours, and then reducing in H₂ flow at specific temperatures (650 °C for MoP and 800 °C for Mo₃P). nsf.gov This method can yield MoP with a hexagonal WC type structure. nsf.gov

The reduction temperature in TPR significantly impacts the catalyst's properties and activity. For supported MoP catalysts on γ-Al₂O₃, the synthesis mechanism involves the reduction of molybdate to molybdenum metal, followed by reaction with phosphorus to form MoP during the TPR process. sciengine.com Studies have shown that the MoP/γ-Al₂O₃ catalyst prepared at a reduction temperature of 500 °C exhibited the highest activity in hydrodenitrogenation, hydrodesulfurization, and hydrogenation reactions. sciengine.com

Internal Oxidation and Reduction Approaches

Internal oxidation and reduction approaches involve using precursors that contain both the metal and phosphorus sources, along with a reducing agent, allowing for a one-step synthesis process. This method can potentially lead to materials with higher surface areas compared to traditional high-temperature methods. researchgate.net

A new method for preparing this compound with lamellar morphology involved the decomposition of a mixed-salt precursor containing ammonium heptamolybdate tetrahydrate, ammonium dihydrogen phosphate, and hexamethylenetetramine under argon. researchgate.net In this process, the hexamethylenetetramine ligand acts as a reducing agent, facilitating the reduction of molybdenum and phosphorus species during thermal decomposition, with the release of CO and CO₂. researchgate.net This internal redox process, occurring at relatively lower temperatures compared to traditional H₂-TPR, provided a simple one-step route to this compound with a relatively high surface area. researchgate.net

Solution-Phase Synthesis Protocols

Solution-phase synthesis protocols offer advantages in controlling the size, morphology, and crystallinity of this compound nanoparticles. These methods typically occur at lower temperatures compared to solid-state reactions and can facilitate the production of nanostructured materials. nih.gov

Hydrothermal and Solvothermal Syntheses

Hydrothermal and solvothermal syntheses involve carrying out reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents at elevated temperatures and pressures in a sealed vessel (autoclave). These conditions allow for the dissolution and reaction of precursors that might otherwise be insoluble, leading to the formation of crystalline or amorphous phosphide phases. nih.gov

While direct one-step synthesis of MoP by hydrothermal or solvothermal methods is rarely reported, MoP can be synthesized by a hydrothermal method followed by phosphidation. researchgate.net Hydrothermal synthesis is employed extensively for the synthesis of transition metal phosphide/molybdenum disulfide heterostructures, as it is capable of regulating crystal growth and composition. nih.gov This technique precipitates materials from solution inside a high-temperature, high-pressure autoclave, producing well-crystallized structures and highly pure inorganic compounds with high yields. nih.gov Factors like temperature, pressure, and reaction time can be regulated to obtain highly uniform and crystalline nanostructures. nih.gov

One example involves the synthesis of nitrogen-doped oxygenated this compound spheres using a hydrothermal method followed by annealing and phosphorization. frontiersin.org The hydrothermal reaction was carried out at 200 °C for 24 hours. frontiersin.org Another hydrothermal synthesis process for phosphides involves heat treatment of a suspension containing red phosphorus and a metal element or metal salt in water or an aqueous solution in a closed reaction vessel at 100-300 °C for 2-72 hours. google.com

Colloidal Chemistry Routes

Colloidal chemistry routes involve the synthesis of nanoparticles dispersed in a liquid medium. This approach offers fine control over particle size, shape, and dispersity, which are crucial for optimizing catalytic activity and other properties. wits.ac.za

Colloidal synthesis has emerged as a powerful method for synthesizing transition metal phosphides, allowing control over physical features such as size, morphology, crystal phase, and crystallinity. wits.ac.za A facile colloidal synthesis method has been reported for producing amorphous this compound (MoP) nanoparticles using trioctylphosphine (B1581425) as the phosphorus source, molybdenum pentachloride as the metal source, and 1-octadecene (B91540) as the solvent/reducing agent. wits.ac.za This method promoted the formation of very small, shape-controlled, and well-dispersed amorphous MoP nanoparticles. wits.ac.za Annealing these amorphous MoP nanoparticles at 800 °C resulted in the formation of a crystalline MoP phase with a slightly larger size while retaining dispersity and morphology. wits.ac.za Amorphous MoP nanoparticles synthesized through heating Mo(CO)₆ and trioctylphosphine in squalane (B1681988) at 320 °C have also been reported as effective electrocatalysts. acs.org

Electrochemical Deposition Methods

Electrochemical deposition is a cost-effective technique that allows for the controlled fabrication of this compound films and nanostructures. rsc.org This method typically involves the use of two or three electrodes in an electrolyte solution containing precursors of molybdenum and phosphorus. rsc.org Key parameters such as temperature, solution pH, reactant concentration, and impurities can be modified during the synthesis to influence the deposition rate and the properties of the resulting MoP coating. rsc.org

Research has explored the electrochemical deposition of this compound, including bimetallic phosphides like cobalt-molybdenum phosphide, on various substrates such as nickel foam for applications like water splitting. nih.govchinesechemsoc.org A two-stage electrodeposition method has been employed to prepare crystalline-amorphous cobalt this compound layered particles with varying sizes on a nickel foam substrate. nih.gov This layered arrangement can enhance the active surface area of the catalyst. nih.gov Studies have shown that incorporating phosphide into NiMo alloys via electrodeposition can promote alkaline HER performance, attributed to the activation of electrons on the catalyst surface, leading to enhanced conductivity and increased electrochemically active surface area (ECSA). chinesechemsoc.org Density functional theory (DFT) calculations suggest that the presence of phosphorus atoms can promote the loss of molybdenum electrons and hinder nickel from gaining electrons, optimizing the Gibbs free energy of hydrogen adsorption/desorption. nih.govchinesechemsoc.org

Advanced Synthetic Strategies for Tailored Morphologies

Beyond conventional methods, advanced synthetic strategies are employed to create MoP architectures with specific morphologies and enhanced performance.

Template-Assisted Fabrication (e.g., Metal-Organic Framework Templating)

Template-assisted fabrication utilizes pre-designed structures to guide the growth and morphology of this compound. Metal-Organic Frameworks (MOFs) have emerged as excellent sacrificial templates due to their crystalline, porous structure and tunable composition. mdpi.comsemanticscholar.org MOF-templated approaches allow for the creation of porous, nanostructured MoP materials with high surface areas. mdpi.comresearchgate.net

Surface-Confined Atomic Substitution for Two-Dimensional this compound

Surface-confined atomic substitution is a strategy employed to synthesize two-dimensional (2D) this compound, particularly nonlayered MoP, from layered precursors like molybdenum dichalcogenides (e.g., MoS2). nih.govresearchgate.net This method exploits anion exchange mechanisms where phosphorus atoms substitute the chalcogen atoms within the layered structure. nih.gov

In this process, the molybdenum dichalcogenide nanosheet acts as a host matrix, with the hexagonal arrangement of molybdenum layers being preserved while sulfur is replaced by phosphorus. nih.govresearchgate.net This conversion transforms the layered van der Waals material into a covalently bonded nonlayered 2D material. nih.govresearchgate.net For instance, few-layer MoS2 nanosheets reacting with red phosphorus at high temperatures under an inert atmosphere can yield single-crystalline MoP through sulfur substitution. However, using monolayer MoS2 precursors may result in amorphous MoP due to insufficient lattice stability during the substitution process. nih.gov This surface-confined atomic substitution method provides a route to synthesize high-quality 2D MoP with well-defined morphologies, which have shown promising performance in electrocatalytic applications like the hydrogen evolution reaction, with both edge and basal planes exhibiting similar activity. nih.govresearchgate.net

Phosphorization Techniques and Degree of Phosphorization Control

Phosphorization is a widely used technique for synthesizing metal phosphides, including this compound, by reacting a molybdenum source with a phosphorus source at elevated temperatures. rsc.org Controlling the degree of phosphorization is critical as it can significantly influence the phase composition, morphology, and ultimately the catalytic activity and stability of the resulting this compound. rsc.orgresearchgate.net

Common phosphorization techniques include solid-state reactions, gas-phase phosphorization, and solution-based techniques. rsc.org Solid-state reactions typically require high temperatures and long processing times, although they can be suitable for large-scale production. rsc.org Gas-phase phosphorization often involves reacting a molybdenum precursor (e.g., MoO3) with a phosphorus-containing gas like phosphine (B1218219) (PH3) or a solid phosphorus source that generates phosphorus vapor (e.g., red phosphorus, NaH2PO2·H2O). researchgate.netsnu.ac.kr Solution-based techniques offer more control over the reaction environment. rsc.org

The degree of phosphorization can be controlled by adjusting parameters such as the ratio of metal to phosphorus precursors, reaction temperature, time, and atmosphere. rsc.orgresearchgate.net Different degrees of phosphorization can lead to the formation of different this compound phases, such as Mo3P or MoP, each with distinct properties. rsc.orgresearchgate.net Research has demonstrated a correlation between the activity and stability of this compound and its degree of phosphorization. rsc.org For example, preparing Mo3P and MoP through a controlled two-step sintering process involving specific temperatures and atmospheres resulted in materials with varying HER activities. rsc.org DFT calculations have indicated that in phosphorized MoP, the phosphorus site can act as an active site with a favorable Gibbs free energy for hydrogen adsorption. rsc.org The ability to control the phosphorus content allows for tuning the electronic structure and catalytic performance of this compound. rsc.org

Structural Engineering and Morphological Diversification of Molybdenum Phosphide

Nanostructured Molybdenum Phosphide (B1233454) Formulations

Nanostructured forms of molybdenum phosphide offer increased surface area and unique properties compared to their bulk counterparts. These include nanoparticles, nanosheets, nanorods, and hollow structures.

Amorphous and Crystalline this compound Nanoparticles

This compound nanoparticles can exist in both amorphous and crystalline phases, with their properties influenced by the synthesis method and conditions. Amorphous MoP nanoparticles have been synthesized through methods like heating molybdenum hexacarbonyl and trioctylphosphine (B1581425). researchgate.netnih.gov These amorphous nanoparticles, with diameters around 4.2 ± 0.5 nm, have shown notable electrocatalytic activity. acs.org Annealing amorphous MoP nanoparticles at elevated temperatures, such as 800 °C, can lead to the formation of a crystalline MoP phase. wits.ac.za While annealing may slightly increase particle size, the dispersed morphology can be retained. wits.ac.za Research indicates that amorphous MoP may exhibit enhanced catalytic activity in certain reactions compared to its crystalline counterpart, potentially due to smaller sizes and a higher density of unsaturated active sites characteristic of materials lacking long-range crystalline order. wits.ac.za

Two-Dimensional this compound Nanosheets and Flakes

Two-dimensional (2D) this compound nanosheets and flakes are of interest due to their high surface area and unique electronic properties. MoP nanosheets with a well-defined 2D morphology can be synthesized from layered molybdenum dichalcogenides, such as molybdenum disulfide (MoS2), via surface-confined atomic substitution. researchgate.netnih.gov This process involves the substitution of sulfur atoms with phosphorus while preserving the hexagonal arrangement of the molybdenum layers. researchgate.netnih.gov MoP nanosheets converted from few-layer MoS2 can be single crystalline, whereas those derived from monolayers may be amorphous. researchgate.netnih.gov MoP flakes, which can be porous and constructed from nanoparticles, have also been synthesized. scirp.org These flakes can range in lateral size from less than 1 μm to larger than 5 μm, with thicknesses around 200 nm. scirp.org

One-Dimensional this compound Nanorods

One-dimensional (1D) this compound nanorods offer a high aspect ratio and unique structural anisotropy. Porous 1D nitrogen-doped this compound (N-MoP) nanorods have been fabricated through solution reactions followed by calcination. rsc.org Another approach involves the direct synthesis of MoP nanorods on substrates like silicon using a high-temperature phosphorization process, starting from molybdenum trioxide nanorods. snu.ac.krscispace.com These nanorod arrays can have optimized thicknesses, such as 100 nm. snu.ac.krscispace.com The 1D nanostructure contributes to a high surface-to-volume ratio and can influence properties like anti-reflectance. snu.ac.krscispace.com

Hollow this compound Nanostructures

Hollow this compound nanostructures are characterized by their interior void spaces, which can contribute to increased surface area and reduced diffusion lengths. Hollow nanostructures of transition metal phosphates, including those based on molybdenum, are of interest due to their high surface area and tunable compositions. d-nb.info Template-free methods, as well as hard and soft templating, are emerging synthesis routes for hollow nanostructures. d-nb.info For example, this compound nanoparticles encapsulated in N-doped carbon hollow microspheres have been fabricated using a template-free approach with inorganic-organic hybrids as precursors. bohrium.com Hollow nanocages based on this compound nanoparticles and nitrogen-doped carbon have also been successfully synthesized, demonstrating the potential for enhanced performance in applications like hydrogen production. mdpi.com

Heterostructured this compound Composites

Heterostructured composites involving this compound combine MoP with other materials to achieve synergistic properties and enhanced performance.

This compound/Cobalt Phosphide Heterojunctions

One study successfully fabricated self-supporting Mo₄P₃@CoP heterostructure nanoarrays on nickel foam. mdpi.comresearchgate.net This structure was achieved through a combination of hydrothermal and electrostatic adsorption methods, followed by a low-temperature phosphating process. mdpi.comresearchgate.net The formation of the Mo₄P₃@CoP heterojunction facilitates electron transfer from the Mo₄P₃ phase to the CoP phase at the interface, leading to an optimization of the charge structure at the active sites. mdpi.comresearchgate.net The introduction of Mo₄P₃ also promotes the preferential adsorption of water molecules on its surface, which helps to lower the energy barrier for water molecule decomposition in the heterojunction. mdpi.comresearchgate.net Subsequently, H* species overflow to the CoP surface to generate H₂ molecules. mdpi.comresearchgate.net

This Mo₄P₃@CoP/NF electrode material demonstrated excellent bifunctional catalytic performance for both the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER) under alkaline conditions. mdpi.comresearchgate.net It required overpotentials of only 72 mV for HER and 238 mV for OER to reach a current density of 10 mA/cm². mdpi.comresearchgate.net In a two-electrode system, a cell voltage of only 1.54 V was needed to achieve 10 mA/cm², outperforming commercial RuO₂/NF||Pt/C/NF electrode pairs. mdpi.com

Research on hybrids of CoP and MoP with different Co/Mo ratios has also shown promising results for enhanced HER activity. royalsocietypublishing.orgresearchgate.netnih.gov The activity was found to exhibit a volcano shape, reaching a maximum at a Co/Mo ratio of 1. royalsocietypublishing.orgresearchgate.net X-ray diffraction studies indicated the formation of a major ternary interstitial hexagonal CoMoP₂ crystal phase, which contributes to the enhanced electrochemical activity. royalsocietypublishing.orgnih.gov

This compound/Carbon Composites (e.g., Nanofibers)

The integration of this compound with carbon materials, particularly in the form of nanofibers, is a common strategy to improve conductivity, provide structural support, and enhance the catalytic performance of MoP.

Another example is a triphasic metal phosphide heterostructure among CoP, FeP, and MoP₄ loaded on nitrogen-doped carbon nanofibers (CoP–FeP–MoP₄@NC). acs.org This material, prepared by electrospinning, hydrothermal reaction, and in situ pyrolysis and phosphidation, exhibited exceptional electrocatalytic activities with low overpotentials of 75 mV for HER and 222 mV for OER at 10 mA/cm². acs.org The unique heterostructure and N-doped carbon nanofibers synergistically optimize the electronic structure, leading to favorable free energy during intermediate adsorption/desorption and reduced reaction energy barriers. acs.org

A novel Mo₂C/MoP hybrid nanoparticle embedded in N, P co-doped carbon nanofibers on carbon fiber paper (Mo₂C-MoP NPC/CFP-800) has also been developed as a hierarchical HER electrocatalyst. iaea.org This composite displayed remarkable catalytic activity and durability, requiring only 85 mV and 146 mV overpotential to drive a current density of 10 mA/cm² in acidic and alkaline solutions, respectively. iaea.org It also demonstrated efficient HER activity in seawater. iaea.org

This compound/MXene Composites

MXenes, a class of two-dimensional transition metal carbides, nitrides, and carbonitrides, possess excellent electrical conductivity and unique layered structures, making them suitable candidates for composites with this compound to enhance electrochemical performance.

Research has explored the combination of MoP with MXene materials to improve electrocatalytic activities. mdpi.com While pristine MXenes may show unsatisfactory catalytic activity, modifications such as doping can significantly enhance their properties. researchgate.net For instance, phosphorus and oxygen modified Mo₂CTₓ MXenes have shown promise as HER photocatalysts. researchgate.net The introduction of phosphorus and oxygen can improve conductivity and optimize the hydrogen adsorption energy. researchgate.net

Another study reported a nanohybrid consisting of phosphorus-doped molybdenum carbide nanodots supported on Ti₃C₂ flakes encapsulated by nitrogen-doped carbon (P-Mo₂C/Ti₃C₂@NC). acs.org This composite, while primarily focused on molybdenum carbide, highlights the potential of combining doped molybdenum compounds with MXenes and carbon for enhanced HER activity. The P-Mo₂C/Ti₃C₂@NC catalyst exhibited remarkable HER activity with an overpotential of 177 mV at 10 mA/cm², a Tafel slope of 57.3 mV dec⁻¹, and long-term stability. acs.org

Other Multicomponent this compound Systems

Beyond binary phosphides and composites with carbon or MXenes, multicomponent this compound systems involving additional metal or non-metal elements are being investigated to further tune properties and enhance catalytic performance.

Multicomponent metal oxide- and metal hydroxide-based electrocatalysts, including phosphides, are being explored for alkaline water splitting, with strategies such as interface engineering, alloying, and doping being employed to improve catalytic properties. mdpi.com These methods aim to enhance electronic structure, increase conductivity, optimize surface adsorbed species, and reduce energy barriers. mdpi.com

A multicomponent heterostructure based on Co–Mo–P/Zn–Co–S has been designed as a bifunctional catalyst for OER and HER in alkaline media. rsc.org This material, synthesized via a three-step hydrothermal–sulfidation–electrodeposition process, exhibited outstanding activity towards both reactions. rsc.org The superior performance is attributed to the large specific surface area, accelerated mass and electron transport, and the synergistic effect of multiple hybrid materials. rsc.org

Studies on the aqueous molybdovanadophosphate system have investigated the formation and speciation of Keggin anions containing molybdenum, vanadium, and phosphorus, highlighting the complexity and potential of multicomponent systems involving molybdenum and phosphorus. researchgate.netacs.org

Research also indicates that critical parameters governing the activity of MoP catalysts in applications like higher alcohol synthesis from syngas include the P/Mo ratio and the loading of promoters like potassium (K). researchgate.net Potassium can act as an electronic promoter, increasing total alcohol selectivity and chain length. researchgate.net

Surface Engineering and Active Site Optimization in this compound Materials

Surface engineering and the optimization of active sites are crucial for maximizing the catalytic efficiency of this compound materials. This involves modifying the surface composition, electronic structure, and exposed crystallographic facets.

Doping Effects (e.g., Nitrogen Doping, Transition Metal Doping)

Doping this compound with other elements, such as nitrogen or transition metals, is a widely used strategy to tune its electronic properties, create more active sites, and enhance catalytic performance and stability.

Nitrogen doping in this compound (N-MoP) has been shown to significantly enhance its electrocatalytic activity for the hydrogen evolution reaction (HER), particularly in alkaline media. nih.govrsc.orgrsc.org Nitrogen doping can lead to the formation of extended Mo–P bonds, which facilitate the HER process. nih.gov It also increases the electrochemically active surface area, indicating more exposed active sites and improved conductivity. nih.gov

Porous one-dimensional nitrogen-doped this compound nanorods have been synthesized, exhibiting high HER catalytic activities and good stability over a wide pH range. rsc.orgrsc.org The synergistic effects of pyridinic N and N doping, as well as the formation of N-Mo components, contribute to the enhanced activity. rsc.orgrsc.org Pyridinic N can provide more active sites, while the N-Mo component can optimize the adsorption of OH⁻, exposing more active sites in alkaline medium. rsc.orgrsc.org

Dual doping with cerium and nitrogen (Ce, N-MoP) has been employed to regulate the electronic structure of MoP for highly durable and efficient hydrogen evolution in alkaline media. researchgate.net Ce and N co-doping effectively modulates the electronic structure, alters the binding strength of Mo-P bonds, and enriches Mo-P active species, promoting HER performance and preventing MoP oxidation, thereby improving stability. researchgate.net Theoretical calculations suggest that Ce and N co-doping promotes the desorption of *OH, facilitating water dissociation. researchgate.net

Transition metal doping, such as with cobalt or nickel, can also enhance the catalytic properties of this compound. For example, incorporating nickel and nitrogen into MoP (N-NiMo₃P) in porous sheet structures has been shown to improve electrical conductivity, optimize surface energies, and create new active sites for efficient seawater splitting. researchgate.net The presence of metal-nitrogen bonds and surface polyanions enhances stability and anti-corrosive properties. researchgate.net

Crystallographic Facet Engineering

Controlling the exposed crystallographic facets of this compound crystals is another important surface engineering strategy to optimize catalytic activity. Different crystal facets can exhibit distinct surface electronic structures and varying densities of active sites.

Studies on other transition metal phosphides, such as FeP and NiP₂, have demonstrated facet-dependent catalytic activity for the HER. rsc.org This indicates that the underlying bulk structure and specific surface termination play a significant role in electrocatalytic performance. rsc.org This realization suggests that the growth of MoP nanocrystals with specific exposed facets can be a rational design approach for highly efficient catalysts. rsc.org

Surface Ligand Management

Surface ligand management plays a critical role in the structural engineering and morphological diversification of this compound (MoP), particularly in the synthesis of MoP nanoparticles. Ligands are molecules that attach to the surface of nanoparticles, influencing their growth, stability, dispersibility, and ultimately, their final size, shape, and surface structure. mdpi.comacs.org

The strategic selection and management of surface ligands during MoP synthesis allow for precise control over nanoparticle parameters. mdpi.com For instance, the presence and type of ligands can dictate growth rates along different crystallographic directions, leading to the formation of nanoparticles with specific morphologies. mdpi.com

In the synthesis of MoP nanoparticles, various methods employ ligands to control the process. A colloidal synthesis method, for example, utilizes ligands such as trioctylphosphine (TOP) in a solvent like squalane (B1681988) to form amorphous MoP nanoparticles. acs.orgacs.org These nanoparticles, with diameters around 4.2 ± 0.5 nm, are formed by heating precursors like molybdenum hexacarbonyl and trioctylphosphine. acs.orgacs.org The ligands initially cap the as-synthesized nanoparticles, contributing to their stability and preventing agglomeration. acs.orguab.cat

However, for certain applications, such as electrocatalysis, the presence of insulating organic ligands on the nanoparticle surface can hinder charge transport and limit performance. mdpi.comresearchgate.net Therefore, a crucial step in surface ligand management involves their removal or displacement after synthesis. uab.cat This is often achieved through post-synthetic treatments, such as thermal annealing under a controlled atmosphere. For example, amorphous MoP nanoparticles synthesized using trioctylphosphine can be annealed at temperatures around 450 °C under a H2/Ar atmosphere to remove the surface ligands. acs.orgacs.org Another methodology involves displacing organic ligands using agents like HPF6. chemrxiv.org

The impact of ligand management extends beyond just size and shape control. The electronic structure of MoP surfaces can be influenced by the presence and arrangement of ligands, which in turn affects their catalytic activity. researchgate.netrsc.org Studies using density functional theory (DFT) have investigated the electronic and geometric factors influenced by ligands on Mo surfaces, highlighting their critical role in catalytic performance. researchgate.net The interaction between Mo d orbitals and ligand s and p orbitals can lead to hybridization and changes in electron transfer, altering the catalytic activity. researchgate.net

While long-chain surfactants are effective in stabilizing nanoparticles and ensuring monodispersity, their insulating nature necessitates removal for applications requiring charge transport. mdpi.comresearchgate.net The use of short-chain organic or inorganic ligands can minimize interparticle distance, potentially improving conductivity in nanoparticle-based films. researchgate.net Polymeric ligands, such as block copolymers, can also be employed to control the porosity of films fabricated from nanoparticles. researchgate.net

The choice of ligands also influences the binding affinity to the nanoparticle surface, which can be exploited to control surface energy and induce differential growth rates on different facets, leading to non-spherical morphologies. mdpi.com For instance, the ratio of oleylamine (B85491) and oleic acid has been used to regulate the shape of nanoparticles by controlling surface energy. mdpi.com

Data Table: Effect of Ligand Removal on Amorphous MoP Nanoparticles for HER

Synthesis MethodLigand UsedPost-Synthesis TreatmentNanoparticle Size (nm)StateHER Overpotential at -10 mA/cm² (mV vs RHE)HER Overpotential at -20 mA/cm² (mV vs RHE)
Heating Mo(CO)6 and trioctylphosphine in squalane acs.orgacs.orgTrioctylphosphine acs.orgacs.orgHeated at 450 °C in H2(5%)/Ar(95%) to remove ligands acs.orgacs.org4.2 ± 0.5 acs.orgacs.orgAmorphous acs.orgacs.org-90 (-110 without iR correction) acs.orgacs.org-105 (-140 without iR correction) acs.orgacs.org

Advanced Spectroscopic and Microscopic Characterization of Molybdenum Phosphide Materials

Structural and Morphological Characterization Techniques

Structural and morphological characterization techniques are essential for understanding the physical form and crystalline nature of Molybdenum phosphide (B1233454) materials. These techniques provide information about crystal structure, particle size, shape, and how particles are arranged.

X-ray Diffraction (XRD) Analysis

X-ray Diffraction (XRD) is a powerful technique used to determine the crystalline structure and phase purity of Molybdenum phosphide. By analyzing the diffraction patterns generated when X-rays interact with the material's crystal lattice, researchers can identify the specific crystallographic phases present, such as hexagonal MoP, and determine lattice parameters. XRD is often used to confirm the successful synthesis of MoP and to identify any secondary phases or impurities. For instance, XRD patterns of Mo4P3@CoP samples have shown peaks corresponding to the (011) and (211) planes of CoP, alongside peaks attributed to the nickel substrate, indicating the presence of multiple components in composite materials mdpi.com. XRD has also been used to confirm the formation of highly crystalline pure-phase this compound nanoparticles rsc.org. Studies on porous Nickel-Molybdenum Phosphide alloy electrodes have shown characteristic peaks in XRD data corresponding to the Ni phase, and the analysis indicated that the incorporation of phosphide reduced the crystallinity chinesechemsoc.org. Ex situ XRD analysis of MoP2 electrodes after cycling in lithium-ion batteries confirmed a conversion reaction for electrochemical storage rsc.org.

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM)

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) provide even finer details about the internal structure, crystallinity, and lattice spacing of this compound nanoparticles and nanostructures. TEM allows visualization of particle shape and size distribution, while HRTEM can resolve lattice fringes, providing information about crystal planes and defects. TEM images have shown Mo4P3 nanoparticles uniformly grown on the surface of CoP nanowires, with sizes mainly distributed between 5 and 10 nm mdpi.com. HRTEM images have confirmed the interplanar spacing of Mo4P3 and CoP mdpi.com. HRTEM has also been used to confirm the weak crystallinity of NiMoP alloys chinesechemsoc.org and to exhibit well-arrayed structures in MoP rsc.org. TEM studies have been performed on MoP flakes scirp.org and cobalt-promoted MoP nanoparticles, confirming their small particle size and polycrystal structure bohrium.com. Ultrathin CoMoP nanosheets have been characterized by TEM, further revealing their structure semanticscholar.org.

Scanning Transmission Electron Microscopy (STEM) and High-Angle Annular Dark Field STEM (HAADF-STEM)

Scanning Transmission Electron Microscopy (STEM), particularly in the High-Angle Annular Dark Field (HAADF) mode, is valuable for elemental mapping and visualizing variations in atomic number within this compound materials and composites. HAADF-STEM provides Z-contrast imaging, where the intensity is roughly proportional to the square of the atomic number, allowing for the clear distinction of different elements. STEM analysis has shown the distribution of elements like Co and Mo in Mo4P3@CoP nanowires mdpi.com. HAADF-STEM analysis and electron energy loss spectroscopy (EELS) chemical composition maps have displayed a homogenous distribution of elements like C, Co, Mo, and P within CoMoP nanosheets semanticscholar.org. HAADF-STEM characterization has also been used in studies involving single Mo atoms mdpi.com.

Elemental and Chemical State Analysis

Elemental and chemical state analysis techniques are crucial for determining the elemental composition of this compound materials and understanding the oxidation states and chemical bonding of the constituent elements.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of elements present in this compound materials. XPS provides information about the binding energies of core electrons, which are characteristic of each element and its chemical environment. This allows for the identification of different oxidation states and the nature of chemical bonds. XPS has been used to investigate the electron modulation effect at the interface between Mo4P3 NPs and CoP nanowires, studying the binding energies of material components and valence electrons mdpi.com. XPS analysis of MoP-NC has revealed the presence of Mo in different oxidation states (Mo3+ and Mo6+) and phosphorus as P3- nih.gov. The presence of Mo6+ is often attributed to surface oxidation upon air exposure scirp.orgnih.gov. In CoMoP, XPS spectra have revealed the existence of Co, Mo, and P elements bohrium.com. High-resolution XPS spectra of CoMoP have shown peaks corresponding to P within the metal phosphide lattice and a phosphate (B84403) chemical environment semanticscholar.org. Similarly, Mo 3d XPS spectra have shown doublets assigned to Mo within the metal phosphide lattice and an oxidized chemical environment semanticscholar.org. XPS data has also been used to confirm the presence of Ni, Mo, and P elements on the surface of NiMoP alloy electrodes and to illustrate the valence state of P 2p electrons, indicating the presence of P-O bonds chinesechemsoc.org. Deconvolution of Mo 3d and P 2p XPS spectra of MoP has indicated different oxidation states of Mo (Mo6+ and Mo4+) and confirmed the presence of phosphorus rsc.org.

Energy Dispersive X-ray Spectroscopy (EDS)

Energy Dispersive X-ray Spectroscopy (EDS), also known as EDX, is a powerful technique used in conjunction with electron microscopy (Scanning Electron Microscopy - SEM or Transmission Electron Microscopy - TEM) to determine the elemental composition and distribution within a sample. By analyzing the characteristic X-rays emitted from a material when bombarded with a high-energy electron beam, EDS can identify the elements present and their relative proportions.

For this compound materials, EDS is frequently employed to confirm the presence of molybdenum and phosphorus and to assess their atomic ratios in synthesized samples. Studies on MoP and Mo₃P have utilized EDS to confirm their compositions, with calculated atomic ratios of Mo:P being consistent with the expected chemical formulas (1:1 for MoP and 3:1 for Mo₃P). rsc.orgresearchgate.net EDS elemental mapping can further illustrate the spatial distribution of Mo and P within nanostructures, such as Mo₃P nanoparticles on carbon nanotubes, confirming the presence and location of the phosphide phase. aip.org In studies of hybrid materials, like cobalt this compound, EDS spectra collected during TEM analysis have confirmed the presence of cobalt, molybdenum, and phosphorus, with atomic percentages aligning with the intended composition. nih.gov EDS has also been used to check the morphology and perform elemental analysis of nitrogen-doped oxygenated this compound samples. frontiersin.org

EDS provides a direct method to verify the successful synthesis of molybdenum phosphides and to examine the homogeneity of elemental distribution, which is critical for catalytic performance.

Ultraviolet Photoelectron Spectroscopy (UPS)

Ultraviolet Photoelectron Spectroscopy (UPS) is a surface-sensitive technique used to study the electronic structure, particularly the valence band region, and determine the work function of materials. By analyzing the kinetic energy of electrons emitted when a material is irradiated with ultraviolet light, UPS provides information about the density of states near the Fermi level and the energy required to remove an electron from the surface.

In the context of molybdenum phosphides, UPS has been utilized to understand their electronic properties, which are closely related to their catalytic activity. Studies have shown that the low work function of Mo₃P, as revealed by UPS results and supported by density functional theory (DFT) calculations, contributes to its low onset potential for the hydrogen evolution reaction. osti.gov UPS can illustrate the availability of electrons at the Fermi energy level, providing insights into the intrinsic electronic properties that influence catalytic performance. osti.gov While the search results specifically mention UPS in the context of Mo₃P and its work function influencing HER, the technique is broadly applicable to studying the electronic structure of various this compound compositions.

Electrochemical Characterization Techniques (for catalytic studies)

Electrochemical characterization techniques are indispensable for evaluating the performance and understanding the mechanisms of this compound materials when used as electrocatalysts, particularly for reactions like the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER).

Cyclic Voltammetry (CV)

Cyclic Voltammetry (CV) is a versatile electrochemical technique used to study the electrochemical behavior of a material by sweeping the potential of a working electrode back and forth between two limits while measuring the resulting current. CV provides information about redox processes, reaction kinetics, and the electrochemical active surface area.

For this compound electrocatalysts, CV is widely used to assess their activity and stability for reactions like HER. CV plots are used to determine the onset potential for HER, which is the potential at which catalytic activity begins. osti.gov Studies have shown that Mo₃P nanoparticles exhibit a low HER onset potential, comparable to or even lower than other non-precious metal catalysts. osti.gov CV is also used to evaluate the stability of this compound catalysts over multiple cycles. For instance, Mo₃P catalysts have shown remarkable stability with negligible change in overpotential after numerous CV cycles. osti.gov CV measurements at different scan rates in the non-Faradaic region can be used to estimate the electrochemical double-layer capacitance (Cdl), which is proportional to the electrochemical active surface area (ECSA) of the catalyst. A larger ECSA generally indicates more exposed active sites for catalysis. mdpi.comnih.govnih.gov CV experiments are performed in specific potential ranges and electrolyte solutions (e.g., 0.5 M H₂SO₄ or 1.0 M KOH) relevant to the catalytic reaction being studied. osti.govmdpi.comnih.govscirp.orgrsc.org

Galvanostatic Testing

Galvanostatic testing involves applying a constant current to an electrochemical cell and monitoring the resulting potential change over time. This technique is particularly useful for evaluating the long-term stability and durability of electrocatalysts under continuous operation at a specific current density.

This compound catalysts have been subjected to galvanostatic testing to assess their stability during HER. Amorphous MoP nanoparticles, for example, have shown stable performance with nearly constant overpotentials over extended periods of galvanostatic testing, indicating their durability in acidic media under operating conditions. acs.orgfigshare.com Chronopotentiometry, a form of galvanostatic testing where the potential is measured at a constant current, has also been used to verify the stability of this compound-based catalysts, showing high activity retention rates over many hours of continuous operation. mdpi.comacs.org

Chronoamperometry

Chronoamperometry is an electrochemical technique where the potential of the working electrode is stepped to a specific value, and the resulting current is measured as a function of time. This technique is used to study the kinetics of electrochemical processes and the stability of catalytic performance at a fixed overpotential.

Tafel Slope Analysis

Tafel slope analysis is a method used to gain insights into the reaction mechanism and kinetics of an electrochemical process, such as HER. By plotting the overpotential against the logarithm of the current density (Tafel plot), the Tafel slope can be determined from the linear region of the plot. The value of the Tafel slope provides information about the rate-determining step of the reaction.

For this compound catalysts, Tafel slope analysis is a standard technique to understand the HER mechanism. Different Tafel slope values correspond to different rate-determining steps: approximately 116 mV/dec for the Volmer step (initial proton adsorption), 38 mV/dec for the Heyrovsky step (electrochemical desorption), and 29 mV/dec for the Tafel step (chemical recombination). scirp.org Low Tafel slopes are indicative of fast charge transfer kinetics. mdpi.com

Studies on Mo₃P nanoparticles have reported a Tafel slope of around 38 mV/dec, suggesting the Heyrovsky step as the rate-determining step for HER. osti.gov MoP has also shown competitive Tafel slopes. rsc.org Hybrid this compound materials, such as Mo₄P₃@CoP, have exhibited lower Tafel slopes compared to their individual components, indicating enhanced reaction kinetics. mdpi.com The Tafel slope can also be derived from the relationship between applied potential and the inverse of charge transfer resistance obtained from electrochemical impedance spectroscopy (EIS). scirp.org

The Tafel slopes reported for this compound and related catalysts vary depending on the specific composition, morphology, and experimental conditions.

Table: Representative Tafel Slopes for this compound and Related Catalysts

Catalyst SystemTafel Slope (mV/dec)Proposed Rate-Determining StepReference
Mo₃P nanoparticles38Heyrovky step osti.gov
MoP44- osti.gov
MoP flakes71.77Volmer-Heyrovsky mechanism scirp.org
Mo₄P₃@CoP/NF (HER)89.3- mdpi.com
Mo₄P₃@CoP/NF (OER)60.8- mdpi.com
N-MoP-- frontiersin.org
Amorphous MoP nanoparticles-- acs.orgresearchgate.net
Co₀.₅Mo₀.₅P60.5Heyrovsky step royalsocietypublishing.org
MoP-Mo₂C/C53.1Volmer-Heyrovsky mechanism acs.org
NiMoP alloy112- chinesechemsoc.org
Copper-molybdenum phosphide (HER)109- pittstate.edu
Copper-molybdenum phosphide (OER)48- pittstate.edu

Note: Tafel slope values and proposed mechanisms can vary based on experimental conditions and catalyst synthesis methods.

Catalytic Applications of Molybdenum Phosphide

Electrocatalysis

Molybdenum phosphide (B1233454) exhibits remarkable activity as an electrocatalyst, particularly in the context of water electrolysis for hydrogen production. Its performance is notable in both acidic and alkaline environments, making it a versatile candidate for various electrolyzer technologies.

The hydrogen evolution reaction is a critical half-reaction in water splitting, where protons or water molecules are reduced to produce hydrogen gas. Molybdenum phosphide has been extensively studied as a non-precious metal catalyst for this reaction, demonstrating performance that, in some cases, approaches that of platinum, the benchmark HER catalyst.

In acidic media, this compound has proven to be a highly active and stable HER catalyst. acs.orgrsc.org Researchers have synthesized various forms of MoP, from bulk materials to nanostructures, all of which exhibit significant catalytic activity. For instance, amorphous MoP nanoparticles have demonstrated the ability to reach current densities of -10 and -20 mA cm⁻² at overpotentials of -90 mV and -105 mV, respectively, in 0.50 M H₂SO₄. acs.org Bulk this compound has also shown competitive performance, outperforming other non-noble catalysts like MoB and Mo₂C. rsc.org

The catalytic efficiency is often evaluated using the Tafel slope, which provides insight into the reaction mechanism. This compound catalysts typically exhibit Tafel slopes in the range of 50-70 mV dec⁻¹, suggesting that the HER proceeds via the Volmer-Heyrovsky mechanism, where electrochemical desorption is the rate-determining step. rsc.orgresearchgate.netacs.org For example, one study reported a small Tafel slope of 60 mV dec⁻¹ for a MoP electrocatalyst. rsc.orgnih.gov Another investigation on MoP flakes synthesized by the reduction of hexaammonium heptamolybdate tetrahydrate and ammonium (B1175870) dihydrogen phosphate (B84403) reported an optimal overpotential of 155 mV to achieve a current density of 20 mA·cm⁻² in acidic solution. scirp.org

The performance of MoP in acidic electrolytes can be further enhanced by nanostructuring and creating composite materials. For example, MoP nanoparticles dispersed on carbon nanotubes (CNTs) have shown excellent performance, requiring an overpotential of only 114 mV to achieve a current density of 10 mA cm⁻² in an acidic electrolyte. acs.org

Catalyst MaterialElectrolyteOverpotential at 10 mA cm⁻² (mV)Tafel Slope (mV dec⁻¹)
Amorphous MoP Nanoparticles0.5 M H₂SO₄90-
Bulk MoP0.5 M H₂SO₄~140-
MoP/CNTAcidic114-
MoP Flakes/Carbon BlackAcidic141-

This compound also demonstrates significant HER activity in alkaline media, which is crucial for commercial alkaline water electrolyzers. researchgate.netrsc.org Bulk MoP has shown high performance in alkaline conditions, comparable to its activity in acidic environments. rsc.org The versatility of MoP to operate efficiently in both acidic and alkaline media is a distinct advantage over many other non-precious metal catalysts. rsc.org

Doping and hybridization strategies have been employed to further boost the performance of MoP in alkaline electrolytes. For instance, nitrogen-doped this compound (N-MoP) has exhibited impressive HER activity, achieving a current density of 10 mA cm⁻² at a low overpotential of only 87 mV with a Tafel slope of 43.98 mV dec⁻¹ in 0.1 M KOH. nih.gov This enhanced performance is attributed to the extended Mo-P bond formation facilitated by nitrogen doping, which in turn increases the number of active sites for electrocatalysis. nih.gov

Composite materials, such as MoP nanoparticles encapsulated in N, P-codoped carbon nanosheets, have also shown synergistically enhanced HER activity in alkaline conditions, with a low overpotential of 104 mV to deliver 10 mA cm⁻² in 1 M KOH. rsc.org Similarly, MoP supported on carbon nanotubes (MoP/CNTs) has demonstrated high activity and stability in 1.0 M KOH, with an overpotential of 86 mV at a current density of 10 mA cm⁻². mdpi.com

Catalyst MaterialElectrolyteOverpotential at 10 mA cm⁻² (mV)Tafel Slope (mV dec⁻¹)
N-doped MoP0.1 M KOH8743.98
MoP/N,P-codoped Carbon Nanosheets1 M KOH104-
MoP/CNT1.0 M KOH86-
MoP Flakes/Carbon BlackBasic--

While MoP itself is more active for HER, combining it with other transition metal phosphides or oxides can create heterostructures with excellent bifunctional activity. For example, a heterostructure of this compound and cobalt phosphide (Mo₄P₃@CoP) grown on nickel foam required an overpotential of only 72 mV for HER and 238 mV for OER to achieve a current density of 10 mA/cm² in an alkaline solution. mdpi.com A two-electrode system using this material as both the anode and cathode needed only 1.54 V to reach 10 mA/cm². mdpi.com

Similarly, ultrathin cobalt this compound (CoMoP) nanosheets have demonstrated outstanding bifunctional performance, with low overpotentials of 89 mV for HER and 273 mV for OER at a current density of 10 mA cm⁻². semanticscholar.org An electrolyzer using CoMoP for both electrodes required just 1.56 V to achieve 10 mA cm⁻² in alkaline media. semanticscholar.org Ruthenium-doped nickel this compound (Ru₂₂NiMoP₂/NF) has also been shown to be an excellent bifunctional catalyst for alkaline seawater splitting, requiring a cell voltage of 1.53 V to reach 10 mA cm⁻². rsc.org

Catalyst MaterialReactionOverpotential at 10 mA cm⁻² (mV)Cell Voltage at 10 mA cm⁻² (V)
Mo₄P₃@CoP/NFHER721.54
OER238
CoMoP NanosheetsHER891.56
OER273
Ru₂₂NiMoP₂/NF (in alkaline seawater)HER521.53
OER240

Understanding the nature of the active sites is crucial for designing more efficient this compound catalysts. Theoretical and experimental studies have been conducted to identify these sites and optimize their density and activity. Density functional theory (DFT) calculations have suggested that the phosphorization of molybdenum creates a "H delivery" system that achieves nearly zero binding energy to hydrogen at a certain coverage, which is ideal for HER. researchgate.net

For different phases of this compound, the active sites can vary. In tri-molybdenum phosphide (Mo₃P), a high density of molybdenum active sites on the surface with favorable electronic properties is believed to be responsible for its remarkable HER performance. osti.govresearchgate.net In contrast, for MoP, the P-terminated (001) surface has been identified as the active site for the adsorption and desorption of hydrogen. rsc.org

Long-term stability and durability are critical for the practical application of any electrocatalyst. This compound has demonstrated excellent stability in both acidic and alkaline environments under operating conditions. rsc.orgscispace.com For instance, amorphous MoP nanoparticles maintained their HER activity for over 18 hours of galvanostatic testing and 500 cyclic voltammetric sweeps in acidic media. acs.org Bulk MoP has also shown exceptional stability in 0.5 M H₂SO₄, with no performance degradation observed after more than 40 hours of electrolysis. scispace.com

Hydrogen Evolution Reaction (HER)

Heterogeneous Catalysis

This compound has demonstrated considerable activity and stability in various high-temperature heterogeneous catalytic processes, particularly in the hydrotreating of petroleum feedstocks and the conversion of biomass.

Hydrodenitrogenation (HDN) is a critical process in the refining of crude oil, aimed at removing nitrogen-containing compounds that can poison downstream catalysts and contribute to air pollution. This compound has been shown to be a highly active catalyst for HDN reactions. The reaction often proceeds through a complex network of hydrogenation and C-N bond cleavage steps. For instance, in the HDN of quinoline, a model nitrogen-containing compound, the reaction network involves the hydrogenation of the nitrogen-containing ring prior to the removal of nitrogen. researchgate.net

Similar to HDN, hydrodesulfurization (HDS) is an essential hydrotreating process for removing sulfur from petroleum fractions. This compound is a well-established catalyst for HDS reactions, effectively cleaving carbon-sulfur bonds in molecules such as dibenzothiophene (B1670422) (DBT). The HDS of DBT can proceed through two main pathways: direct desulfurization (DDS) and a hydrogenation (HYD) route.

The performance of MoP catalysts in HDS can be influenced by the presence of other compounds in the feed. Interestingly, while nitrogen-containing compounds can inhibit HDS activity, the presence of sulfur compounds can sometimes enhance the catalytic activity of MoP in other hydrotreating reactions due to the in-situ formation of a phosphosulfide phase on the catalyst surface.

Table 3: Hydrodesulfurization of Dibenzothiophene

Catalyst Temperature (°C) Pressure (bar) DBT Conversion (%)
CoNiMo/γ-Al2O3 360 60 100

Data for a related trimetallic sulfide (B99878) catalyst, indicating typical conditions for high HDS activity. researchgate.net

Molybdenum-based catalysts, including this compound, are effective for the hydrogenation of various organic molecules, particularly those derived from biomass. mdpi.com The selective hydrogenation of biomass-derived platform molecules, such as furfural (B47365), is a key step in the production of biofuels and bio-based chemicals. This compound and related molybdenum carbide catalysts have shown a high selectivity for the hydrogenation of the carbonyl group (C=O) in furfural to produce furfuryl alcohol, while minimizing the hydrogenation of the furan (B31954) ring. mdpi.commdpi.com

This selectivity is attributed to the strong interaction between the catalyst surface and the aldehyde group of furfural. mdpi.com The ability to selectively cleave C-O bonds while preserving other functionalities is a significant advantage of MoP catalysts in the upgrading of biomass-derived oxygenates. These catalysts are also being explored for the hydrodeoxygenation (HDO) of other biomass-derived compounds to produce valuable chemicals and fuel precursors. acs.orgresearchgate.net

Energy Storage Applications of Molybdenum Phosphide

Supercapacitor Technologies

Molybdenum phosphide (B1233454) and molybdenum-based materials have attracted widespread attention for their application in high-performance supercapacitors. mdpi.comresearchgate.net Supercapacitors bridge the gap between conventional capacitors and batteries, offering high power density, fast charge-discharge rates, and stable cyclability. nih.gov However, their lower energy density compared to batteries is a limitation researchers are working to overcome. nih.gov

Transition metal phosphides (TMPs), including molybdenum phosphides, are considered promising electrode materials for supercapacitors due to their high electrical and heat conductivity, chemical and mechanical stability, and high abundance. nih.gov While specific studies on molybdenum phosphide/molybdenum disulfide heterostructures for supercapacitors are noted as limited, research on related materials like nickel cobalt phosphide/molybdenum disulfide has shown exceptionally high capacitance and energy density. nih.gov

Recent work has explored the use of cobalt-molybdenum-phosphide (CoMoP) double-shelled hollow nanoboxes derived from a metal-organic framework (MOF) template strategy for supercapacitor applications. nih.govresearchgate.netacs.orgunit.no These CoMoP-DSHNBs exhibited a superior specific capacity of 1204 F g⁻¹ at 1 A g⁻¹ in a three-electrode system, maintaining 87% of their initial capacitance after 20,000 cycles. nih.govresearchgate.netunit.no A hybrid device using CoMoP-DSHNBs as the positive electrode and activated carbon (AC) as the negative electrode demonstrated a high specific energy density of 49.99 W h kg⁻¹ and a maximum power density of 7539.41 W kg⁻¹. nih.govresearchgate.netunit.no

Material Specific Capacity (F g⁻¹) Current Density (A g⁻¹) Cycling Stability (% retention) Number of Cycles Reference
CoMoP-DSHNBs 1204 1 87 20,000 nih.govresearchgate.netunit.no
NiCoP/MoS₂ 2352.40 1 - - nih.gov

Lithium-Ion Battery Electrodes and Anodes

Transition metal phosphides, including molybdenum phosphides, have attracted significant attention as anode materials for lithium-ion batteries (LIBs) due to their high theoretical capacity and relatively low polarization. rsc.org this compound (MoP) is considered a promising electro-active material for LIBs owing to its high theoretical capacity, although challenges such as poor cycle stability need to be addressed. bohrium.combohrium.com

Studies have investigated different crystal structures of molybdenum phosphides for lithium-ion storage. MoP₂ nanoparticles have demonstrated a stable capacity of 676.60 mA h g⁻¹ after 300 cycles at a current density of 0.1 A g⁻¹, while hexagonal MoP exhibited a capacity of 312.38 mA h g⁻¹. rsc.org First-principles calculations suggest that the di-phosphorus bond in MoP₂ is prone to breaking, with distal P atoms preferentially binding with Li atoms to form Li₃P during lithiation, whereas MoP tends to form ternary LiₓMoP. rsc.org Ex situ analyses of the MoP₂ electrode after cycling confirm a conversion reaction mechanism for lithium-ion storage. rsc.org

To address the challenge of poor cycle stability in MoP anodes, strategies such as synthesizing MoP/carbon nanotubes (CNTs) microspheres have been explored. bohrium.com The incorporation of CNTs enhances electrical conductivity and helps mitigate volume changes during cycling. bohrium.com Porous MoP/CNTs microspheres have shown excellent cycling stability and specific capacity, with a capacity of 1568 mAh g⁻¹ for 300 cycles at 200 mA g⁻¹. bohrium.com Quantitative kinetics analysis indicates that the charge storage mechanism in MoP/CNTs primarily involves pseudocapacitance behavior, particularly at high scan rates, which improves lithium storage performance. bohrium.com

Another approach involves the in-situ synthesis of coral-like MoP microspheres encapsulated by N-doped carbon (MoP@NDC). amse.org.cn This hierarchical structure provides a high discharge capacity of 495 mAh g⁻¹ after 300 cycles with 90.1% capacity retention, attributed to the synergistic effects of MoP nanoparticles and the conductive carbon network. amse.org.cn The carbon framework confines MoP nanocrystals, improves electrical conductivity, and facilitates ion and electron transport. amse.org.cn

Theoretical studies using density functional theory (DFT) have explored carbon- and nitrogen-doped Mo₂P monolayers as potential LIB anode materials. researchgate.net These doped materials exhibit exceptional stability, excellent electronic conductivity, and a high theoretical maximum storage capacity of approximately 486 mAh/g. researchgate.net Li-ion diffusion barriers on the 2D doped surfaces are predicted to be very low, suggesting significantly faster Li diffusion compared to MoS₂ and graphene at room temperature. researchgate.net

Material Capacity (mAh g⁻¹) Current Density (A g⁻¹ or mA g⁻¹) Cycling Stability (Capacity after cycles) Number of Cycles Reference
MoP₂ 676.60 0.1 A g⁻¹ Stable capacity 300 rsc.org
MoP (hexagonal) 312.38 0.1 A g⁻¹ - - rsc.org
MoP/CNTs 1568 200 mA g⁻¹ Capacity after 300 cycles 300 bohrium.com
MoP@NDC 495 - 90.1% retention 300 amse.org.cn
C- or N-doped Mo₂P (theoretical) ~486 - - - researchgate.net

Hybrid Energy Storage Device Architectures

This compound is also being explored in hybrid energy storage device architectures, which aim to combine the advantages of both batteries and supercapacitors to achieve high energy and power densities. rsc.orgrsc.orgnih.govunit.no Heterostructure materials, formed by combining two or more constituents for synergistic functionalities, have drawn substantial interest in this area. rsc.orgrsc.org

Transition metal phosphide @ molybdenum disulfide (TMP@MoS₂) heterostructures are considered promising for next-generation energy technologies. rsc.orgrsc.org These heterostructures combine the high electrical conductivity and catalytic nature of TMPs with the structural strength and large surface area of MoS₂, leading to enhanced charge transfer, electrochemical stability, and catalytic activity. rsc.orgrsc.org

In the context of hybrid devices, this compound can contribute to both battery-like and supercapacitor-like charge storage mechanisms. For instance, in lithium-sulfur (Li-S) batteries, a flower-like heterostructured MoP–MoS₂/PCNFs hierarchical nanoreactor has been introduced, which enhanced kinetics and shortened the lithium-ion channel. nih.gov This composite exhibited a high discharge capacity even after multiple cycles. nih.gov

Cobalt-molybdenum-phosphide (CoMoP) double-shelled hollow nanoboxes have been successfully used in hybrid supercapacitor devices. nih.govresearchgate.netunit.no As mentioned in the supercapacitor section, a hybrid device using CoMoP-DSHNBs and activated carbon showed a high specific energy density and power density with good cycling stability. nih.govresearchgate.netunit.no

The design and modification of materials like TMP@MoS₂ for hybrid devices involve controlling their physicochemical and electrochemical properties to optimize energy storage performance. rsc.org Synthesis methods such as hydrothermal synthesis, electrodeposition, and chemical vapor deposition are employed to engineer heterostructures with tailored properties. rsc.org Phosphorization is a key technique used to convert transition metals to phosphide phases within these heterostructures, enhancing electrochemical performance through improved conductivity and charge transfer kinetics. rsc.orgrsc.orgnih.gov

Photocatalytic Applications of Molybdenum Phosphide

Solar-Driven Water Splitting

Solar-driven water splitting is a key process for producing clean hydrogen fuel using renewable energy. This process typically involves a photocatalyst that absorbs sunlight to generate electron-hole pairs, which then drive the reduction of water to hydrogen (Hydrogen Evolution Reaction - HER) and the oxidation of water to oxygen (Oxygen Evolution Reaction - OER).

Research highlights MoP's stability in various aqueous media, including acidic and neutral conditions, making it a robust cocatalyst for practical applications sciepublish.com. When coupled with semiconducting photocatalysts, MoP can synergistically enhance the rates of hydrogen production sciepublish.com.

Studies on molybdenum phosphide (B1233454) and its hybrids as catalysts for water splitting have shown significant interest in developing earth-abundant alternatives to noble metal catalysts like platinum researchgate.netresearchgate.net. MoP's diverse compositions and structures, coupled with favorable electronic characteristics, contribute to low overpotentials at relevant current densities and stability under strongly acidic conditions researchgate.net.

While some research explores trimetallic catalysts containing molybdenum for solar water splitting, such as NiFeMo oxides/hydroxides demonstrating high solar-to-hydrogen efficiency, the focus here remains on molybdenum phosphide itself as a photocatalytic component or cocatalyst acs.orgdiva-portal.org.

Photocatalytic Carbon Dioxide Reduction

Photocatalytic carbon dioxide reduction aims to convert CO2, a major greenhouse gas, into valuable chemicals and fuels using sunlight and a photocatalyst. This process involves the adsorption of CO2 onto the catalyst surface and its subsequent reduction by photogenerated electrons.

This compound has been investigated as a photocatalyst or as a component in composite photocatalytic systems for the reduction of carbon dioxide. The performance of transition metal compounds in CO2 reduction is often limited by factors such as poor conductivity and rapid recombination of photogenerated charge carriers researchgate.net. Incorporating this compound can help address these limitations.

One notable approach involves coupling this compound with other materials to create efficient composite photocatalysts. For instance, this compound coupled with highly dispersed nickel confined in porous carbon nanofibers ([email protected]PF) has been reported for enhanced photocatalytic CO2 reduction under visible light irradiation researchgate.net. This composite material exhibited a high CO product selectivity and a significantly enhanced CO production rate compared to the Ni-free counterpart researchgate.net. The porous carbon nanofibers facilitate charge and mass transfer and improve CO2 adsorption, while the incorporation of nickel and its electronic coupling with MoP adjust the band structure and alter carrier transfer routes researchgate.net.

Another study explored loading this compound (MoP) onto graphitic carbon nitride (g-C3N4) for photocatalytic CO2 reduction, which resulted in an increased production of CO rsc.org.

Detailed research findings on specific this compound-based photocatalysts for CO2 reduction often highlight the synergy between MoP and supporting materials or co-catalysts in improving CO2 adsorption, charge separation, and catalytic activity.

The following table summarizes some reported findings on this compound-based materials for photocatalytic CO2 reduction:

Catalyst SystemReactionLight SourceKey ProductProduction RateReference
[email protected]PFPhotocatalytic CO2 Reduction to COVisible LightCO953.33 µmol g⁻¹ h⁻¹ researchgate.net
MoP on g-C3N4Photocatalytic CO2 Reduction to CONot specifiedCO4.5-fold higher than pristine g-C3N4 rsc.org

These findings demonstrate the potential of this compound and its composites as active photocatalysts for converting CO2 into valuable products.

Environmental Remediation Applications of Molybdenum Phosphide

Degradation of Pharmaceutical Contaminants (e.g., Diclofenac) in Fenton-like Systems

Molybdenum phosphide (B1233454) (MoP) has been investigated for the degradation of pharmaceutical contaminants like diclofenac (B195802) (DCF) in Fenton-like processes. researchgate.netccspublishing.org.cnrsdjournal.orgdntb.gov.uadntb.gov.ua Diclofenac is a widely used anti-inflammatory drug that persists in the environment due to poor elimination in wastewater treatment plants, posing a risk to aquatic ecosystems. researchgate.netccspublishing.org.cn

Studies have shown that MoP can act as an efficient catalyst in Fenton-like systems for DCF degradation when combined with hydrogen peroxide (H₂O₂). researchgate.netccspublishing.org.cn In one study, a DCF degradation rate constant of 0.13 min⁻¹ was achieved within 40 minutes using a MoP + H₂O₂ system, indicating high catalytic ability. researchgate.netccspublishing.org.cn This efficient catalytic performance is attributed to the dual active sites in MoP, specifically the metal sites (Moδ⁺) and electron-rich sites (Pδ⁻). researchgate.netccspublishing.org.cn These sites can induce the generation of reactive oxygen species (ROS) like hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻) through electron transfer, leading to the effective removal of DCF. researchgate.netccspublishing.org.cn The MoP + H₂O₂ system has demonstrated effectiveness over a broad pH range (4.0-8.0) and in the presence of different ions and real wastewater conditions, suggesting its practical application potential. ccspublishing.org.cn Almost complete degradation of DCF (nearly 100%) was observed within 40 minutes under optimal conditions (0.10 g/L MoP, 2.0 mmol/L H₂O₂, 20 mg/L DCF, pH 6.0). ccspublishing.org.cn Quenching experiments and ESR tests have confirmed the presence of •OH and •O₂⁻ in the MoP + H₂O₂ system, with •OH playing a more significant role. ccspublishing.org.cn

Advanced Oxidation Processes (AOPs)

Molybdenum phosphide and related molybdenum-containing materials are relevant in the context of Advanced Oxidation Processes (AOPs), which are promising technologies for degrading persistent organic pollutants. nih.govmdpi.com AOPs generally rely on the generation of highly reactive species, such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻), to oxidize contaminants. nih.govmdpi.comoapen.orgacs.org

While the search results specifically highlight MoP's role in Fenton-like AOPs for diclofenac degradation (as discussed in section 8.1), other molybdenum-based materials have been explored in various AOPs. For instance, layered molybdenum (meta)phosphate [MoO₂(PO₃)₂] has been used as a photocatalyst for the degradation of organic dyes like methylene (B1212753) blue under sunlight radiance, demonstrating the generation of reactive species such as •O₂•⁻, •OH, and h⁺. nih.govacs.org Additionally, molybdenum disulfide (MoS₂) has been shown to enhance Fenton-like reactions by promoting electron transfer and forming intermediate complexes that generate radicals. mdpi.comacs.org The broader category of transition metal phosphides, including this compound, are being explored as potential replacements for noble metals in electrocatalytic processes for water splitting, which is a related area within environmental applications involving catalytic reactions. researchgate.netresearchgate.netnih.gov

General Pollutant Degradation and Water Treatment

Beyond specific pharmaceutical contaminants, this compound and related molybdenum compounds show potential in the broader context of general pollutant degradation and water treatment. nih.govpnas.orgmolaid.com

Molybdenum- and phosphate-modified materials, such as modified kaolin, have been investigated for the electrochemical treatment of paper mill wastewater, demonstrating high chemical oxygen demand (COD) removal efficiency. nih.gov This suggests the utility of molybdenum-containing composites in treating complex industrial effluents.

Furthermore, this compound's catalytic properties are being leveraged in electrochemical water splitting, a process that can contribute to cleaner energy production and is relevant to water treatment technologies. researchgate.netresearchgate.netnih.govstle.orgmdpi.comgreencarcongress.comfindaphd.comrsc.org Nitrogen-doped nickel this compound catalysts have been developed for efficient splitting of seawater without purification, showing excellent activity for both hydrogen and oxygen evolution reactions. stle.org

Research also indicates that molybdenum in different forms can be involved in the remediation of contaminated soils, influencing the mobility and bioavailability of contaminants. epa.govresearchgate.netnih.gov While this pertains to soil rather than water, it underscores the broader environmental remediation potential of molybdenum compounds.

Theoretical and Computational Investigations of Molybdenum Phosphide

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of theoretical investigations into molybdenum phosphides, providing detailed information at the atomic and electronic levels.

Elucidation of Reaction Mechanisms (e.g., HER, CO₂ activation)

DFT has been extensively used to study reaction mechanisms on molybdenum phosphide (B1233454) surfaces, notably for the Hydrogen Evolution Reaction (HER) and CO₂ activation. For HER, DFT studies on MoP and MoP₂ have provided insights into active sites and the impact of doping. bohrium.com MoP-based heterostructures have also been investigated using DFT to understand their electronic properties for water electrolysis. bohrium.com

Studies on MoP(001) have revealed that in acidic conditions, the HER can proceed via different mechanisms depending on the surface termination. The Volmer-Heyrovsky mechanism dominates on P-terminated surfaces, with the Heyrovsky reaction as the rate-determining step, while the Volmer-Tafel mechanism is prevalent on Mo-terminated surfaces, with the Volmer reaction being rate-limiting. acs.org DFT calculations have also shown that HER can occur on the P-terminated surface with the assistance of surface defects in neutral conditions. acs.org The P atoms in molybdenum phosphides play a vital role in adjusting the electronic structure for better HER performance and can act as an H deliverer to promote HER. bohrium.comresearchgate.net

For CO₂ activation, DFT studies have explored the potential of MoP surfaces. DFT-based mechanistic studies have indicated that MoP(0001) is an active phase for the reverse water-gas shift (RWGS) reaction. researchgate.net Bimetallic phosphides, such as Ru-Mo phosphides, have shown enhanced CO₂ adsorption and activation, leading to improved methanol (B129727) production rates, as highlighted by DFT studies. researchgate.netnsf.gov DFT calculations have also been used to understand CO₂ binding on metal phosphide surfaces, showing stronger adsorption on bimetallic Ru-Mo phosphides compared to monometallic analogues. nsf.gov A DFT study on pristine and doped MoP(001) surfaces for the simultaneous reduction of N₂O and oxidation of CO identified N₂O dissociation as the rate-determining step. mtu.edu

Determination of Adsorption Energies and Active Sites

DFT calculations are crucial for determining adsorption energies of intermediates and identifying the active sites on molybdenum phosphide surfaces. For HER, the Gibbs free energy of hydrogen adsorption (ΔGH*) is a key descriptor for activity. bohrium.comrsc.org DFT studies have shown that P atoms can be key active sites for HER on MoP, favoring the adsorption of H atoms and facilitating their delivery. researchgate.net Theoretical calculations on MoP have indicated nearly zero binding energy to H at certain H coverage, suggesting a good 'H delivery' system. rsc.orgrsc.org In Mo₃P, the P sites show unfavorable binding of H with positive binding energy, which aligns with experimental results. rsc.org

DFT calculations have also been used to extend linear scaling arguments to doped MoP surfaces to understand the behavior of the phosphorus active site and the adsorption energies of hydrogenated C, N, and O species. osti.govstanford.eduacs.org These studies suggest that phosphorus experiences a shift in preferred bond order depending on the degree of hydrogen substitution on the adsorbate molecule. stanford.edu

For CO₂ activation, adsorption energy calculations via DFT provide insights into the interaction between CO₂ and the MoP surface. The activation of the CO₂ molecule, which facilitates the breaking of the C-O bond, is a critical step. mtu.edu

Analysis of Electronic Structure and Charge Transfer Phenomena

DFT is a powerful tool for analyzing the electronic structure and charge transfer in molybdenum phosphides, which are directly related to their catalytic activity. The P atoms play a vital role in adjusting the electronic structure of molybdenum phosphides for better HER performance. bohrium.com DFT calculations can reveal how doping or the formation of heterostructures modulates the electronic properties. bohrium.comresearchgate.net

Analysis of projected density of states (PDOS) and charge density difference plots provides insights into electron distribution and charge transfer between the catalyst and adsorbates. mtu.edugoogle.comacs.org For instance, in carbon-supported MoP catalysts, electronic phosphide-support interaction (EPSI) can regulate the electronic structure of MoP, stabilizing it in a low-oxidation state and enhancing catalytic activity. acs.org DFT calculations have shown that P atoms can increase the electron density in NiMoP alloys, favoring HER performance. chinesechemsoc.org The introduction of P atoms can lead to a high electron delocalization state on NiMoP, and charge reconfiguration can activate Mo-O bonds, enhancing HER performance. chinesechemsoc.org

In Mo₃P, the Fermi energy level is higher than that of MoP, suggesting that Mo-states responsible for charge transfer are more easily accessible in Mo₃P. osti.gov Charge transfer analysis using methods like Density Derived Electrostatic and Chemical (DDEC6) can quantify the charge density overlap between adsorbate and adsorbent, providing evidence for CO₂ activation on MoP surfaces. researchgate.net

Work Function Analysis

DFT calculations are used to determine the work function of molybdenum phosphides, which is an important parameter influencing electron transfer in electrocatalytic reactions. A lower work function can lead to a lower onset potential for reactions like HER. google.comosti.gov DFT calculations have shown that Mo₃P exhibits a considerably lower work function compared to MoP, Mo₂C, and MoS₂, contributing to its superior catalytic activity due to faster electron transfer. google.comosti.gov The calculated work function values from DFT show good agreement with experimental results obtained from techniques like ultraviolet photoelectron spectroscopy (UPS). google.comosti.gov

Machine Learning Interatomic Potentials (MLIPs) and Molecular Dynamics (MD) Simulations

Machine Learning Interatomic Potentials (MLIPs) are emerging as a solution to overcome the computational cost limitations of traditional DFT, enabling molecular dynamics (MD) simulations for larger systems and longer time scales. msstate.eduresearchgate.netacs.org MLIPs, trained on ab initio molecular dynamics (AIMD) simulations, can achieve accuracy comparable to DFT but with significantly reduced computational cost, allowing for the observation of more complex interactions and rare reactive events. msstate.eduresearchgate.netacs.org

MLIPs are being developed for systems involving molybdenum phosphides to study processes like hydrogen dissociation on their surfaces, which is crucial for applications in biomass conversion. msstate.edu Utilizing MLIPs trained with methods like MACE (message passing neural network) allows for highly accurate MD simulations that provide insights into preferred adsorption sites and atomic interactions. msstate.edu While MLIPs are being developed for various materials, including Mo and MoS₂, their application to molybdenum phosphides for complex catalytic systems is an active area of research. researchgate.netnist.gov

Development and Application of Scaling Relations for Predictive Modeling

Scaling relations are powerful tools used in computational catalysis to predict reaction energies and activation barriers based on simpler descriptors. stanford.eduhenkelmanlab.org These relationships reduce the complexity of kinetic models and allow for the prediction of catalytic performance trends. stanford.eduhenkelmanlab.org

Scaling relations for adsorption energies on doped this compound surfaces have been developed using periodic DFT. osti.govstanford.eduacs.org These studies extend linear scaling arguments to understand the behavior of the phosphorus active site and how doping affects the binding of intermediates. osti.govstanford.eduacs.org The derived linear relationships for hydrogenated species on doped MoP surfaces reveal that phosphorus hybridization shifts depending on the adsorbate's bond order to the surface, leading to selective bond weakening or strengthening. stanford.edu This behavior deviates from scaling relations observed in transition metals, sulfides, carbides, and nitrides. stanford.edu Understanding these scaling relations is crucial for the predictive modeling and design of this compound-based catalysts for various electrochemical reduction reactions. stanford.edu

Future Perspectives and Remaining Challenges in Molybdenum Phosphide Research

Scalability and Economic Viability of Molybdenum Phosphide (B1233454) Synthesis

The scalability and economic viability of synthesizing molybdenum phosphide are crucial for its transition from laboratory research to industrial application. Various synthesis methods exist, including solid-state reaction, sol-gel methods, hydrothermal synthesis, solvothermal synthesis, phosphorization, and electrodeposition. ontosight.aibohrium.comrsc.org While some of these methods, such as solid-state reactions and solution-based techniques, are considered suitable for large-scale production and commercial use, they often require high temperatures, long processing times, or strict temperature control. rsc.orgrsc.org For instance, hydrothermal and solvothermal methods, while capable of producing uniform and crystalline nanostructures, can require extended reaction times ranging from several hours to days, which can limit rapid material production compared to faster techniques like electrodeposition. nih.gov

Future efforts need to focus on developing more energy-efficient and environmentally friendly synthetic routes that can yield high-quality this compound materials at a lower cost and on a larger scale. bohrium.com The cost-effectiveness of this compound as a non-noble metal catalyst is a significant advantage, but optimizing synthesis to minimize energy consumption and waste generation is essential for true economic viability. researchgate.net Scalability challenges also involve ensuring consistency in material properties, such as particle morphology, size, and phase purity, across large batches. ontosight.ainih.gov

Deeper Understanding of Structure-Activity Relationships and Design Principles

A more profound understanding of the intrinsic relationship between the structure and catalytic activity of this compound is vital for the rational design of high-performance materials. rsc.org This involves elucidating the role of different crystal facets, surface defects, elemental composition, and electronic structure in determining catalytic efficiency and selectivity. bohrium.comresearchgate.netacs.org Theoretical studies, particularly using density functional theory (DFT), have been instrumental in understanding reaction mechanisms, identifying active sites, and predicting catalytic performance by analyzing hydrogen adsorption and desorption behavior. bohrium.comresearchgate.netscirp.org DFT calculations, for example, have shown that phosphorization can modify the electronic properties of molybdenum, enhancing its ability to facilitate hydrogen adsorption and desorption.

However, further integration of experimental studies with theoretical calculations is required for a more accurate and comprehensive understanding of the complex reaction mechanisms on this compound surfaces in various environments. bohrium.com Investigating how the flexibility of the phosphorus site can be leveraged to circumvent linear scaling relations and achieve selective stabilization of reaction intermediates is also an important area of research for designing more efficient catalysts. acs.org Developing clear design principles based on this deeper understanding will guide the synthesis of MoP materials with tailored properties for specific applications. osti.gov

Rational Design and Synthesis of Novel this compound Architectures

The rational design and synthesis of novel this compound architectures are key to enhancing their performance in various applications. Researchers are exploring different structural designs to maximize exposed active sites, improve charge transport, and enhance stability. Strategies include the fabrication of heterostructures, such as transition metal phosphide@molybdenum disulfide (TMP@MoS2) rsc.orgrsc.orgnih.gov, MoP-Mo2C/C acs.org, and Mo4P3@CoP heterojunction nanoarrays mdpi.com. These heterostructures synergistically combine the properties of their components, leading to enhanced conductivity, stability, and catalytic activity. rsc.orgnih.gov

Other approaches involve hetero-atom doping, such as nitrogen doping in MoP nanorods rsc.org or molybdenum doping in nickel cobalt phosphide (NiCoP) nanoneedles sciopen.com, to regulate electronic properties and optimize adsorption energies. Hybrid structures incorporating carbon materials, like MoP/reduced graphene oxide (RGO) researchgate.net or MoP@NPC/CNT acs.org, are also being developed to provide support, maximize exposed catalytic sites, and accelerate charge transport. Defect engineering, such as creating molybdenum or phosphorus vacancies, is another strategy to optimize the adsorption and desorption of reaction intermediates. bohrium.com

Furthermore, advanced synthesis techniques are being employed to control the morphology and crystal facets of MoP. Examples include MOF-templated methods for creating hierarchical hollow nanostructures acs.org and liquid-metal-assisted chemical vapor deposition (CVD) for the facet-controlled growth of MoP single crystals researchgate.net. These methods allow for precise control over the material's architecture, which is crucial for optimizing catalytic performance. researchgate.netrsc.orgsciengine.com

Integration of this compound into Practical Energy and Environmental Technologies

Integrating this compound into practical energy and environmental technologies requires addressing challenges related to device fabrication, electrode design, and system-level efficiency. While MoP has shown significant potential as an electrocatalyst for reactions like the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER), and in energy storage devices like lithium-ion batteries and supercapacitors ontosight.ainih.govmdpi.com, translating laboratory-scale performance to real-world applications is complex.

Future research needs to focus on developing efficient and cost-effective methods for incorporating MoP materials into functional devices, such as electrolyzers for water splitting or electrodes for batteries and supercapacitors. nih.govresearchgate.net This involves optimizing electrode architecture to ensure good contact between the active material and the current collector, facilitating efficient electron and mass transfer. mdpi.com Addressing issues related to the stability and performance of MoP under realistic operating conditions, including varying pH levels, temperatures, and current densities, is also critical for practical implementation. bohrium.commdpi.com The successful integration of MoP-based materials aligns with global sustainability goals by providing potential alternatives to expensive noble metal catalysts and contributing to the development of efficient and environmentally friendly energy solutions. nih.govresearchgate.net

Expanding the Portfolio of this compound Applications

Beyond its well-established applications in hydrodesulfurization (HDS) and hydrodenitrogenation (HDN) researchgate.net, and its growing importance in electrocatalysis for water splitting and energy storage, there is significant potential to expand the portfolio of this compound applications. MoP's unique electronic properties and catalytic activity make it a promising candidate for other catalytic reactions, such as hydrazine (B178648) decomposition and hydrogenation. researchgate.net

Furthermore, its semiconductor properties suggest potential uses in electronics, including field-effect transistors (FETs) and sensors. ontosight.ai Research into utilizing MoP-based materials in photocatalytic water splitting and solar cells is also an emerging area, leveraging its ability to interact with light for energy conversion processes. researchgate.net Exploring these and other potential applications requires fundamental research into the interaction of this compound with different reactants and environments, as well as the development of tailored MoP materials and architectures optimized for these specific uses.

Addressing Long-Term Stability and Durability for Commercial Implementation

Ensuring the long-term stability and durability of this compound-based materials is paramount for their successful commercial implementation. While MoP has demonstrated promising stability in various catalytic and electrochemical processes, maintaining performance over extended periods and under demanding operating conditions remains a key challenge. bohrium.comscirp.orgacs.orgmdpi.com

Stability is typically assessed through techniques like chronoamperometry and repetitive cyclic voltammetry, which evaluate the material's ability to maintain current density or catalytic activity over time and electrochemical cycles. scirp.orgacs.orgmdpi.com Studies have shown that the stability of MoP can be influenced by factors such as the synthesis method, material architecture, and the operating environment. For instance, self-supporting structures and heterojunctions have been shown to enhance the mechanical and catalytic stability of MoP-based electrodes. mdpi.com Doping and the formation of hybrid structures can also contribute to improved durability. acs.orgrsc.orgsciopen.com

Despite progress, challenges remain in ensuring stability in aggressive electrolytes and preventing degradation mechanisms such as oxidation or phosphorus loss, particularly at high temperatures or current densities. bohrium.comresearchgate.net Future research must focus on developing strategies to enhance the intrinsic stability of this compound and its composites, as well as designing robust electrode structures that can withstand the rigors of long-term operation in practical devices.

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